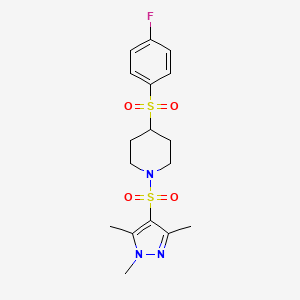
4-((4-fluorophenyl)sulfonyl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-fluorophenyl)sulfonyl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C17H22FN3O4S2 and its molecular weight is 415.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((4-fluorophenyl)sulfonyl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a novel synthetic derivative that has garnered attention for its potential biological activities. The structure incorporates a piperidine core and sulfonyl groups, which are known to enhance pharmacological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C15H18FN3O4S2 with a molecular weight of approximately 373.44 g/mol. The presence of the 4-fluorophenyl and trimethylpyrazol moieties suggests diverse interaction capabilities with biological targets.
Pharmacological Activities
Recent studies have highlighted several key biological activities associated with this compound:
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines by inhibiting critical pathways involved in tumor growth and proliferation. The mechanism typically involves the inhibition of kinases such as BRAF(V600E) and EGFR, which are pivotal in cancer signaling pathways .
Anti-inflammatory Effects
The sulfonamide group in the compound is associated with anti-inflammatory activity. Compounds containing this moiety have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases .
Antibacterial Properties
The antibacterial activity of sulfonamide derivatives is well-documented. Studies have shown that compounds similar to the target molecule can inhibit bacterial growth by interfering with folate synthesis pathways. This activity is particularly relevant against Gram-positive bacteria .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group acts as a competitive inhibitor for enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and urease.
- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested against human cancer cell lines. Results indicated that specific modifications on the pyrazole ring significantly enhanced cytotoxicity compared to non-modified counterparts .
- Anti-inflammatory Study : Research demonstrated that sulfonamide derivatives effectively reduced inflammation markers in animal models of arthritis, showcasing their therapeutic potential .
Data Summary Table
Propriétés
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O4S2/c1-12-17(13(2)20(3)19-12)27(24,25)21-10-8-16(9-11-21)26(22,23)15-6-4-14(18)5-7-15/h4-7,16H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWGJMBKGQOHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













